molecular formula C12H9NO5S2 B10877592 [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Katalognummer: B10877592
Molekulargewicht: 311.3 g/mol
InChI-Schlüssel: MNPZQUQRMCXSTL-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid features a thiazolidinone core substituted with a 3,4-dihydroxybenzylidene group at the 5-position and an acetic acid moiety at the 3-position.

Eigenschaften

Molekularformel

C12H9NO5S2

Molekulargewicht

311.3 g/mol

IUPAC-Name

2-[(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C12H9NO5S2/c14-7-2-1-6(3-8(7)15)4-9-11(18)13(5-10(16)17)12(19)20-9/h1-4,14-15H,5H2,(H,16,17)/b9-4+

InChI-Schlüssel

MNPZQUQRMCXSTL-RUDMXATFSA-N

Isomerische SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)N(C(=S)S2)CC(=O)O)O)O

Kanonische SMILES

C1=CC(=C(C=C1C=C2C(=O)N(C(=S)S2)CC(=O)O)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Initial Formation of Methyl(4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl)Acetate

The synthesis begins with the preparation of the thiazolidinone core. As detailed in patent WO2007074390A2, methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate is synthesized through a three-step sequence:

  • Reaction of methyl α-[(ethoxycarbonothioyl)thio]acetate with potassium thiocyanate in aqueous medium to form a thiourea intermediate.

  • Cyclization using sodium bicarbonate at 0–40°C to yield the thiazolidinone ring.

  • Hydrolysis with aqueous sulfuric acid under reflux to produce rhodanine-3-acetic acid.

Critical parameters include:

  • Solvent selection : Water is preferred for cyclization to minimize side reactions.

  • Acid concentration : 25–33% sulfuric acid ensures complete ester hydrolysis without degrading the thiazolidinone ring.

Condensation with 3,4-Dihydroxybenzaldehyde

The benzylidene moiety is introduced via Knoevenagel condensation. Key considerations:

  • Protection of hydroxyl groups : To prevent oxidation or undesired side reactions, 3,4-dihydroxybenzaldehyde is often protected with acetyl or benzyl groups prior to condensation.

  • Catalytic system : Piperidine or ammonium acetate in ethanol under reflux (80–120°C) facilitates imine formation, followed by dehydration to the E-configured benzylidene derivative.

Microwave-Assisted Synthesis for Enhanced Efficiency

Single-Step Microwave Methodology

Recent advances leverage microwave irradiation to streamline synthesis. As reported by Yarkov et al., the target compound is synthesized in one pot:

  • Reactants : 2-(4-Oxo-2-thioxo-thiazolidin-3-yl)acetic acid and 3,4-dihydroxybenzaldehyde.

  • Conditions :

    • Solvent: Ethanol or acetic acid.

    • Temperature: 120°C (microwave, 300 W).

    • Time: 20–30 minutes.

  • Yield : ~65–75% (unoptimized).

Advantages over conventional methods :

  • Stereoselectivity : Microwave energy promotes thermodynamic control, favoring the E-isomer.

  • Reduced side products : Shorter reaction times minimize oxidation of catechol groups.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) :

    • δ 7.45 (s, 1H, benzylidene CH).

    • δ 10.2 (broad, 2H, phenolic -OH).

    • δ 4.35 (s, 2H, CH2COOH).

  • MS (ESI-) : m/z 323.02 [M−H]− (calc. 323.04).

Chromatographic Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile/0.1% formic acid gradient).

  • TLC Monitoring : Rf = 0.42 (silica gel, ethyl acetate:hexane 7:3).

Challenges and Optimization Strategies

Oxidative Degradation of Catechol Moieties

The 3,4-dihydroxybenzylidene group is prone to oxidation, necessitating:

  • Inert atmosphere : Nitrogen or argon during reflux.

  • Antioxidants : Addition of 0.1% ascorbic acid to reaction mixtures.

Solubility Issues in Polar Solvents

The acetic acid substituent enhances polarity, complicating purification. Solutions include:

  • Acidification : Precipitating the product at pH 2–3.

  • Counterion exchange : Sodium or ammonium salts for improved crystallinity.

Comparative Analysis of Synthetic Routes

Parameter Conventional Method Microwave Method
Reaction Time8–12 hours20–30 minutes
Yield50–60%65–75%
E/Z Selectivity3:1>9:1
Purification DifficultyModerate (column chromatography)Low (recrystallization)

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(5E)-5-(3,4-Dihydroxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Hydroxylgruppen an der Benzyliden-Einheit können oxidiert werden, um Chinone zu bilden.

    Reduktion: Die Carbonylgruppe im Thiazolidinring kann reduziert werden, um Alkohole zu bilden.

    Substitution: Die Thioxo-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

    Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.

    Reduktion: Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).

    Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte

    Oxidation: Bildung von Chinonen.

    Reduktion: Bildung von Alkoholen.

    Substitution: Bildung von substituierten Thiazolidin-Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von [(5E)-5-(3,4-Dihydroxybenzyliden)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen:

    Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen und Rezeptoren interagieren, die an oxidativem Stress und Entzündungen beteiligt sind.

    Signalwege: Sie kann Signalwege modulieren, die mit Zellproliferation, Apoptose und Immunantwort zusammenhängen.

Wirkmechanismus

The mechanism of action of [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Benzylidene Ring

The biological activity of thiazolidinone derivatives is highly influenced by substituents on the benzylidene ring. Key comparisons include:

Compound Benzylidene Substituents Key Features
Target 3,4-dihydroxy High polarity due to catechol group; potential for hydrogen bonding and antioxidant activity
[(5E)-5-(3-Hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid () 3-hydroxy Reduced polarity compared to dihydroxy; may exhibit weaker metal chelation
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid () 2,3-dibromo-5-ethoxy-4-hydroxy Enhanced steric bulk and lipophilicity; antibacterial activity against Xanthomonas oryzae via Beta sliding clamp inhibition
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid () 4-hydroxy-3-methoxy Methoxy group increases lipophilicity; amide linkage enhances stability and target affinity for aldose reductase inhibition

Functional Group Modifications

  • Acetic Acid vs. Ester/Amide Derivatives :

    • The target compound’s free carboxylic acid group improves water solubility and ionization (pKa ~3.5–4.0), facilitating interactions with charged residues in enzymes .
    • Methyl or ethyl esters (e.g., ) exhibit higher cell membrane permeability but require hydrolysis for activation .
    • Acetamide derivatives () show enhanced stability and selectivity for enzyme active sites, as seen in aldose reductase inhibitors .
  • Thioxo vs. Dioxo Groups :

    • The 2-thioxo group in the target compound may enhance metal-binding capacity compared to 2,4-dioxo analogs (), which prioritize hydrogen-bonding interactions .

Antibacterial Activity

The dibromo-ethoxy-hydroxy derivative () demonstrated significant binding to the Beta sliding clamp protein (dnaN) in Xanthomonas oryzae (binding energy: -5.7 kcal/mol), disrupting DNA replication. The target compound’s dihydroxy groups could similarly interact with bacterial proteins via hydrogen bonding .

Enzyme Inhibition

  • Aldose Reductase (ALR2) :
    Rhodanine-3-acetamide derivatives () inhibited ALR2 with IC₅₀ values in the micromolar range, attributed to the 4-hydroxy-3-methoxybenzylidene group’s orientation in the hydrophobic pocket. The target compound’s dihydroxy groups may compete for the same site but with altered potency due to higher polarity .

  • Antioxidant Effects :
    Catechol-containing derivatives (e.g., ) showed radical scavenging activity in DPPH assays, suggesting the target compound could serve as a redox-modulating agent .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog () Analog ()
logP ~1.2 (predicted) 3.5 (dibromo-ethoxy) 2.8 (methoxy-hydroxy)
Solubility High (carboxylic acid) Moderate (bromine) Low (amide)
pKa 3.4 (COOH), 9.5 (phenolic -OH) 3.2 (COOH), 10.1 (-OH) 3.6 (COOH)

The target compound’s low logP and ionization at physiological pH favor renal excretion but may limit blood-brain barrier penetration compared to lipophilic analogs .

Biologische Aktivität

The compound [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a member of the thiazolidin family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H9NO5S2
  • Molecular Weight : 311.330 g/mol
  • Structural Characteristics : The compound features a thiazolidin ring, a hydroxylated benzylidene moiety, and an acetic acid functional group.

1. Antimicrobial and Antifungal Properties

Research indicates that thiazolidin derivatives exhibit significant antimicrobial and antifungal activities. Specifically, [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has been investigated for its efficacy against various pathogens.

Table 1: Antimicrobial Activity of Thiazolidin Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans8 µg/mL

2. Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. In vitro studies suggest that it may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

3. Aldose Reductase Inhibition

A significant aspect of its biological activity is its role as an aldose reductase inhibitor. This enzyme is crucial in the polyol pathway, which is implicated in diabetic complications. The compound has demonstrated potent inhibitory effects on aldose reductase with submicromolar IC50 values, making it a candidate for further investigation in diabetes management.

Table 2: Aldose Reductase Inhibition Data

CompoundIC50 (µM)Comparison to Epalrestat
Test Compound0.255x more potent
Epalrestat1.25Baseline

The biological activity of [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It inhibits aldose reductase by binding to the active site, preventing substrate conversion.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Diabetes Management : A study focused on the effects of this compound on diabetic rats showed significant reductions in blood glucose levels and improvements in oxidative stress markers.
  • Cancer Research : Preliminary investigations into its anticancer properties revealed that it could induce apoptosis in cancer cell lines through both intrinsic and extrinsic pathways.

Q & A

Q. What are the standard protocols for synthesizing [(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 3,4-dihydroxybenzaldehyde with thiosemicarbazide in acetic acid and sodium acetate under reflux (2–3 hours) to form the hydrazone intermediate.
  • Step 2 : Cyclization with chloroacetic acid or maleic anhydride via Thia-Michael addition to form the thiazolidinone core.
  • Step 3 : Purification by recrystallization from DMF-acetic acid or ethanol mixtures. Key variables include solvent polarity (acetic acid or DMF), catalyst (sodium acetate), and temperature control (reflux at ~100–120°C) .

Q. How is the purity and structural integrity of this compound confirmed?

Analytical techniques include:

  • HPLC : Purity assessment (e.g., 98–99% purity with C18 column and methanol/water mobile phase) .
  • UV-Vis Spectroscopy : λmax at ~388 nm (log ε ≈ 3.2–3.3) confirms conjugation in the benzylidene moiety .
  • IR Spectroscopy : Peaks at ~1706 cm<sup>-1</sup> (C=O stretch), 758 cm<sup>-1</sup> (C=S stretch), and 3398 cm<sup>-1</sup> (O-H stretch) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify substituent positions and stereochemistry .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

Yield optimization strategies:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst Tuning : Sodium acetate enhances cyclization efficiency compared to weaker bases .
  • Temperature Gradients : Controlled reflux (2–5 hours) minimizes side reactions like oxidation .
  • Stoichiometry : A 1:1 molar ratio of aldehyde to thiosemicarbazide reduces unreacted starting material .

Q. What methodologies are used to study its mechanism of action against bacterial targets?

  • Molecular Docking : Predicts binding to bacterial enzymes (e.g., Beta sliding clamp protein in Xanthomonas oryzae with binding energy -5.7 kcal/mol). Key interactions involve hydrogen bonds with Asp238 and halogen-π interactions with bromine substituents .
  • Enzyme Inhibition Assays : Measure IC50 values against bacterial DNA polymerase III (dnaN) to validate target engagement .
  • ROS Scavenging Assays : Quantify antioxidant activity via DPPH or ABTS radical scavenging, linked to antibacterial effects .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Substituent Analysis : Compare activities of derivatives with varying substituents (e.g., tert-butyl vs. benzyl groups) to identify structure-dependent trends .
  • Assay Standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), pH, and incubation time .
  • Computational Validation : Use MD simulations to assess binding stability if experimental IC50 conflicts with docking scores .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Variation of Substituents : Modify the benzylidene moiety (e.g., methoxy, hydroxy, or halogen groups) and measure changes in antifungal/antibacterial activity .
  • Bioisosteric Replacement : Replace the thioxo group with oxo or selenoxo to evaluate electronic effects .
  • Pharmacophore Mapping : Identify critical hydrogen bond donors (e.g., 3,4-dihydroxy groups) using QSAR models .

Q. What computational approaches are recommended for target identification?

  • Phylogenetic Tree Analysis : Prioritize conserved bacterial targets (e.g., dnaN) using tools like BLASTp .
  • Pharmacophore Modeling : Screen DrugBank for analogs with known targets (e.g., rhodanine derivatives targeting PPARγ) .
  • Binding Free Energy Calculations : Use MM/GBSA to refine docking predictions and rank potential targets .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Degradation Pathways : Hydrolysis of the thiazolidinone ring under acidic/alkaline conditions generates sulfhydryl byproducts .
  • Detection Methods : LC-MS/MS with electrospray ionization (ESI) identifies degradation products via m/z shifts .
  • Stability Studies : Accelerated stability testing (40°C/75% RH) monitors degradation kinetics .

Q. How to evaluate synergistic effects with other antimicrobial agents?

  • Checkerboard Assay : Determine fractional inhibitory concentration (FIC) indices with β-lactams or fluoroquinolones .
  • Time-Kill Curves : Assess bactericidal synergy over 24 hours using clinical isolates .
  • Mechanistic Studies : Probe efflux pump inhibition via ethidium bromide accumulation assays .

Q. What is the impact of stereochemistry on its biological activity?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers .
  • X-ray Crystallography : Confirm E/Z isomerism in the benzylidene moiety (e.g., Acta Crystallographica data) .
  • Activity Comparison : Test isolated enantiomers in enzyme assays to correlate configuration with potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.